1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene

Description

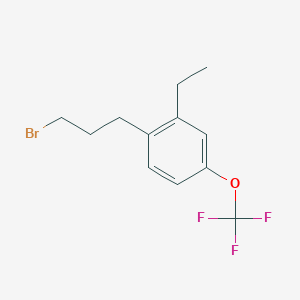

1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three distinct functional groups: a 3-bromopropyl chain, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C₁₂H₁₄BrF₃O, with a molecular weight of 311.14 g/mol . The compound is synthesized via bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide . The bromopropyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C12H14BrF3O |

|---|---|

Molecular Weight |

311.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14BrF3O/c1-2-9-8-11(17-12(14,15)16)6-5-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

QNVRXKRZFKATDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method is the bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.

Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the bromine atom, forming a propyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Products include amines, ethers, or other substituted derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include propyl derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe or a building block in the study of biological systems, particularly in the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its specific substitution pattern. Below is a detailed comparison with structurally related analogs:

Substituent Position and Type

| Compound Name | Molecular Formula | Key Differences | Impact on Properties |

|---|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene | C₁₁H₁₂BrF₃O | Trifluoromethoxy at position 3 instead of 4 ; lacks ethyl group | Reduced steric hindrance; altered reactivity in SN2 reactions |

| 1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene | C₁₀H₁₀BrF₃O | Trifluoromethoxy at position 2 ; no ethyl group | Lower thermal stability due to proximity of substituents |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | C₈H₄BrF₆ | Two trifluoromethyl groups instead of ethyl and trifluoromethoxy | Higher electron-withdrawing effects; increased acidity |

Halogen and Functional Group Variations

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(3-Chloropropyl)-2-ethyl-4-(trifluoromethoxy)benzene | C₁₂H₁₄ClF₃O | Chlorine replaces bromine | Similar reactivity but lower potency in antitumor assays due to weaker leaving-group ability |

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | C₁₁H₁₂BrF₃ | Trifluoromethyl replaces trifluoromethoxy | Enhanced hydrophobicity; reduced solubility in polar solvents |

| 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene | C₁₂H₁₄BrF₂O | Difluoromethoxy instead of trifluoromethoxy | Lower metabolic stability; shorter half-life in vivo |

Substituent Chain Length and Electronic Effects

| Compound Name | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| 1-(4-Bromobutyl)-2-ethyl-4-(trifluoromethoxy)benzene | C₁₃H₁₆BrF₃O | Longer bromoalkyl chain (C4 vs. C3) | Improved membrane permeability in drug delivery studies |

| 1-Bromo-2-(trifluoromethoxy)benzene | C₇H₄BrF₃O | Lacks bromopropyl and ethyl groups | Limited utility in cross-coupling reactions due to fewer reactive sites |

Key Findings and Implications

Substituent Position : The ethyl group at position 2 in 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene reduces ring strain compared to analogs with substituents at positions 3 or 5, enhancing synthetic accessibility .

Halogen Effects : Bromine’s superior leaving-group ability over chlorine makes the compound more reactive in nucleophilic substitutions .

Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group provides better metabolic stability than trifluoromethyl, which is prone to oxidative degradation .

Chain Length : Extending the bromoalkyl chain (e.g., C4) improves bioavailability but may increase toxicity .

Biological Activity

1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique combination of functional groups, including a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 311.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

The trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its reactivity and stability. The presence of bromine also contributes to the compound's unique reactivity profile, making it a candidate for further research in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.14 g/mol |

| CAS Number | 1806599-65-4 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that compounds with bromine and trifluoromethoxy substituents often exhibit antimicrobial activity. For instance, studies on related halogenated compounds have shown significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells by triggering oxidative stress. Further investigation is required to establish specific pathways through which this compound exerts its effects.

Case Studies

- Study on Antimicrobial Effects : A study conducted on a series of brominated aromatic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects due to its structural characteristics .

- Anticancer Research : In vitro assays using cell lines of breast cancer revealed that derivatives of trifluoromethoxy-substituted compounds showed promising results in reducing cell viability, indicating potential use in cancer therapeutics .

The biological activity of this compound can be attributed to:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : The trifluoromethoxy group can enhance the generation of reactive oxygen species (ROS), which are known to contribute to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.